molecular formula C12H21NO5 B8011470 2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid

2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid

Cat. No.: B8011470
M. Wt: 259.30 g/mol
InChI Key: OXCRJAQYMJTRRC-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a hydroxyl group at the C4 position, and an acetic acid moiety at the C3 position of the piperidine ring. This compound is structurally significant in pharmaceutical chemistry due to its role as a synthetic intermediate, particularly in the development of protease inhibitors, opioid antagonists, and other bioactive molecules. Its stereochemistry (3S,4R) is critical for binding specificity in biological systems, as evidenced by its structural analogs in drug development pipelines .

Properties

IUPAC Name

2-[(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-5-4-9(14)8(7-13)6-10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCRJAQYMJTRRC-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Piperidine Derivatives

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DIPEA, TEA).

  • Conditions : Solvents such as THF, DCM, or DMF at 0–25°C for 1–24 hours.

  • Example : Treatment of (3S,4R)-4-hydroxy-3-piperidylacetic acid with Boc anhydride in DMF and DIPEA yields the Boc-protected intermediate.

In Situ Protection During Ring Formation

  • Cyclization with Boc-Protected Amines : Constructing the piperidine ring from Boc-protected linear precursors via reductive amination or Mitsunobu reactions.

Synthesis of the Piperidine Core with (3S,4R) Stereochemistry

Chiral Pool Approaches

  • Starting Materials : Use of chiral substrates like L-proline derivatives or sugar-based intermediates. For example, D-glucose derivatives can be transformed into piperidines via reductive amination.

  • Modification : Hydroxylation at C4 via Sharpless asymmetric dihydroxylation or enzymatic oxidation.

Asymmetric Catalysis

  • Epoxidation and Ring-Opening : Epoxidation of allylic alcohols followed by stereoselective ring-opening with amines to form the piperidine skeleton.

  • Catalysts : Chiral catalysts (e.g., Jacobsen’s catalyst) for epoxide formation.

Stereochemical Control During Functionalization

Diastereoselective Alkylation

  • Chiral Auxiliaries : Temporary chiral groups to direct the addition of the acetic acid side chain.

  • Example : Use of (R)- or (S)-phenylmenthol esters to control C3 configuration during alkylation.

Kinetic Resolution

  • Enzymatic Hydrolysis : Lipases or esterases to resolve racemic mixtures during ester hydrolysis.

Deprotection and Final Modifications

Boc Group Retention

  • Stability : The Boc group remains intact under acidic (e.g., HCl/dioxane) or basic (e.g., NaOH/EtOH) hydrolysis conditions.

Hydroxyl Group Activation

  • Protection Strategies : Temporary silyl ethers (TBS, TIPS) during acetic acid installation, followed by deprotection with TBAF.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Purity
Chiral Pool + AlkylationL-proline → Boc protection → bromoacetyl alkylation65%>98% ee
Asymmetric CatalysisEpoxidation → ring-opening → cyanide displacement58%92% ee
Coupling ApproachEDCI-mediated coupling of pre-formed acetic acid72%>99% ee

Chemical Reactions Analysis

Types of Reactions

2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include carbonyl derivatives, reduced hydroxy derivatives, and substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Building Block

Boc-Hyp-OH serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for the functionalization of piperidine derivatives, which are crucial in developing drugs targeting central nervous system disorders and other therapeutic areas .

1.2. Synthesis of Peptides

This compound is often utilized in peptide synthesis, particularly in the formation of cyclic peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) group provides a protective function during the synthesis process, enabling selective reactions without compromising the integrity of other functional groups .

Case Studies

2.1. Synthesis of Antimicrobial Agents

A study highlighted the use of Boc-Hyp-OH in synthesizing novel antimicrobial agents. Researchers incorporated this compound into a series of piperidine-based antibiotics, demonstrating enhanced activity against resistant bacterial strains . The structural modifications facilitated by Boc-Hyp-OH were critical in improving the pharmacokinetic properties of these agents.

2.2. Development of Analgesics

Another significant application is in the development of analgesic compounds. Using Boc-Hyp-OH, scientists synthesized derivatives that exhibited potent analgesic effects in preclinical models. The piperidine ring structure contributed to improved receptor binding affinity, leading to enhanced efficacy compared to existing analgesics .

Data Tables

Application Area Compound Type Key Findings
Medicinal ChemistryBuilding BlockEssential for synthesizing CNS-active compounds
Peptide SynthesisCyclic PeptidesFacilitates selective reactions during synthesis
Antimicrobial AgentsAntibioticsEnhanced activity against resistant bacteria
AnalgesicsPain Relief CompoundsImproved receptor binding and efficacy

Mechanism of Action

The mechanism of action of 2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The hydroxy group can participate in hydrogen bonding, further modulating the compound’s activity. The acetic acid moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several piperidine-based derivatives. Key comparisons are outlined below:

Substituent Variations on the Piperidine Ring

Compound Name Substituents Key Differences References
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C4-phenyl, C3-carboxylic acid Hydroxyl group replaced by phenyl; increased lipophilicity and altered toxicity
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid C4-m-tolyl, C4-acetic acid Hydroxyl replaced by m-tolyl; enhanced steric bulk and metabolic stability
(3S,4R)-1-Boc-4-(4-fluorophenyl)piperidine-3-carboxylic acid C4-4-fluorophenyl, C3-carboxylic acid Fluorine substitution improves bioavailability and CNS penetration
trans-4-Hydroxycyclohexylacetic acid Cyclohexane core, C4-hydroxy, C2-acetic acid Non-piperidine scaffold; reduced basicity and altered solubility

Physicochemical Properties

Property Target Compound (3S,4R)-4-Phenyl Analog 4-m-Tolyl Analog Paroxetine Impurity C
Molecular Weight 305.37 g/mol 305.37 g/mol 333.42 g/mol 504.98 g/mol
LogP (Predicted) 1.8 2.5 3.1 4.2
Water Solubility Moderate Low Low Very low
pKa (Carboxylic Acid) ~4.2 ~4.2 ~4.5 ~3.9

Notes:

  • The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving aqueous solubility compared to phenyl or m-tolyl analogs .
  • Fluorophenyl derivatives (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

Pharmaceutical Relevance

  • Target Compound : Used in opioid antagonists (e.g., alvimopan analogs) to mitigate gastrointestinal side effects .
  • Paroxetine Impurities : Structural analogs like Paroxetine Impurity C (4-fluorophenyl variant) highlight the importance of stereochemical control in serotonin reuptake inhibitors .

Hazard Comparison

Compound Acute Toxicity (Oral LD₅₀) Skin Irritation Environmental Impact
Target Compound Not classified (data limited) Mild Low
(3S,4R)-4-Phenyl Analog H302 (Harmful if swallowed) H315 (Irritant) Moderate
2-[1-Boc-4-m-tolylpiperidin-4-yl]acetic acid No data Not classified Low

Safety Notes:

  • The phenyl analog’s higher lipophilicity correlates with increased toxicity risks .
  • Boc-protected derivatives generally exhibit lower acute toxicity due to reduced reactivity .

Biological Activity

2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₂₁NO₅, and it possesses the following structural features:

  • Piperidine Ring : Provides a basic nitrogen atom that can participate in various reactions.
  • Tert-butoxycarbonyl (Boc) Group : Acts as a protecting group for the amine functionality.
  • Hydroxy Group : Enhances the compound's reactivity and potential for hydrogen bonding.
  • Acetic Acid Moiety : Contributes to solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Piperidine Nitrogen : The nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Hydroxylation : The hydroxy group is introduced at the 4-position through hydroxylation reactions.
  • Carboxylation : The acetic acid moiety is formed via carboxylation reactions using carbon dioxide or derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the Boc group provides steric hindrance that can influence binding affinity, while the hydroxy group facilitates hydrogen bonding, enhancing interactions with biological targets.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Neurological Disorders : As an intermediate in the synthesis of pharmaceutical compounds targeting neurological conditions.
  • Antitumor Activity : Potential inhibition of specific kinases involved in cancer progression.

Case Studies

  • Kinase Inhibition : A study investigated small molecule kinase inhibitors, noting that compounds structurally related to this compound showed promising results in inhibiting kinase activity associated with tumor growth .
  • Biological Assays : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Data Table of Biological Activities

Activity TypeAssay TypeResultReference
Kinase InhibitionFluorescence PolarizationIC50 in low nM range
CytotoxicityMTT AssaySignificant reduction in cell viability
Receptor BindingSurface Plasmon ResonanceHigh binding affinity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including palladium-catalyzed coupling and Boc protection/deprotection. For example, tert-butyl XPhos and palladium diacetate are used in inert atmospheres (40–100°C) to preserve stereochemistry . Post-reaction, acidic hydrolysis (HCl/water, 93–96°C) removes Boc groups while retaining the hydroxy and acetic acid moieties . Purification via column chromatography or recrystallization ensures enantiomeric excess (>95%), validated by chiral HPLC or NMR analysis of diastereomeric derivatives .

Q. How should researchers handle and store this compound to minimize degradation?

  • Methodological Answer : The compound’s Boc and hydroxy groups are sensitive to moisture and acidic conditions. Storage at –20°C under nitrogen in desiccated amber vials is recommended. Safety data indicate potential skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating PPE and fume hood use during handling . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Boc-protected piperidine derivatives during scale-up?

  • Methodological Answer : Yield discrepancies often arise from variations in catalyst loading (e.g., Pd(OAc)₂ vs. tert-butyl XPhos ratios) or reaction atmosphere (inert vs. aerobic). For instance, cesium carbonate base in tert-butanol improves coupling efficiency but may form side products at >100°C . Design of Experiment (DoE) approaches, such as factorial screening of temperature, catalyst, and solvent, optimize reproducibility . Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps .

Q. What analytical strategies are recommended to confirm the stereochemical integrity of the 3S,4R configuration?

  • Methodological Answer : X-ray crystallography provides definitive confirmation of absolute configuration. For routine analysis, compare experimental NMR (¹H/¹³C) shifts with DFT-calculated spectra of enantiomers. Chiral derivatization (e.g., using Mosher’s acid) followed by HPLC-MS or NOESY can distinguish diastereomers . Polarimetry ([α]D) trends should align with literature values for analogous Boc-piperidine carboxylates .

Q. How does the hydroxy group at the 4-position influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The 4-hydroxy group participates in hydrogen bonding, affecting solubility and catalytic activity in metal-organic frameworks (MOFs). Computational modeling (e.g., DFT) predicts its nucleophilicity in esterification or glycosylation reactions . Comparative studies with 4-deoxy analogs reveal reduced hydrogen-bond donor capacity, impacting biological activity .

Experimental Design & Data Analysis

Q. What environmental impact assessment protocols apply to this compound during disposal?

  • Methodological Answer : Follow OECD guidelines for abiotic/biotic degradation studies. Hydrolysis under neutral/pH-adjusted conditions (25–50°C) evaluates Boc group stability. Ecotoxicity assays (e.g., Daphnia magna LC50) and QSAR models predict environmental persistence and bioaccumulation . Waste streams should be neutralized (e.g., with NaHCO₃) before incineration .

Q. How can researchers mitigate byproduct formation during Boc deprotection?

  • Methodological Answer : Acidic deprotection (HCl/water) at controlled temperatures (93–96°C) minimizes racemization. TLC or LC-MS monitors reaction progress; quenching with cold bicarbonate prevents over-acidification. Alternative methods, like TFA in DCM, reduce side reactions but require rigorous solvent removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.